1-(3-Chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(4-fluorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O2S/c17-13-2-1-3-15(12-13)19-8-10-20(11-9-19)23(21,22)16-6-4-14(18)5-7-16/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQPROCBKUHJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Interaction with Receptors
Research indicates that 1-(3-Chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine interacts with various neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions are crucial for mood regulation and have implications for psychotropic effects, making this compound a candidate for developing treatments for mood disorders.
Anticancer Potential
Studies have shown that compounds similar to this compound exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. The dual aromatic substitution in its structure enhances its binding affinity to target enzymes and receptors involved in cancer progression.
Applications in Medicinal Chemistry
The potential applications of this compound are extensive:
- Pharmaceutical Development : As a lead compound for developing new therapeutic agents targeting neurological disorders and cancer.
- Biological Research : Used to study its interactions with biological macromolecules, contributing to a better understanding of disease mechanisms.
- Chemical Biology : Employed to probe cellular processes, providing insights into its mechanism of action.
Case Studies and Research Findings
Several studies have investigated the biological activities and potential therapeutic applications of this compound:
- A study highlighted its interaction with serotonin receptors, suggesting its potential role in treating mood disorders.
- Another research focused on its anticancer properties, demonstrating cytotoxic effects on various cancer cell lines.
- Additional investigations into its mechanism of action revealed that it may inhibit key enzymes involved in disease pathways, providing avenues for drug development .
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Piperazine Derivatives with Halogenated Aromatic Substituents
ASP (1-[(4-Bromophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine)
- Structural Differences: ASP replaces the 3-chlorophenyl group with a 4-bromophenoxy acetyl chain.
- Functional Impact : ASP mimics auxin-like activity in plants, inhibiting root elongation and altering gravitropism in Arabidopsis thaliana. The aromatic ring and sulfonyl group are critical for its bioactivity, suggesting shared functional motifs with the target compound .
1-(3-Chlorophenyl)piperazine (mCPP)
- Structural Differences : Lacks the sulfonyl group, simplifying the structure.
- Functional Impact : mCPP is a 5-HT1B receptor agonist and a designer drug with psychostimulant effects. The absence of the sulfonyl group reduces metabolic stability and alters receptor selectivity compared to the target compound .
GBR-12909 (1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine)
- Structural Differences : Features a bis(4-fluorophenyl)methoxyethyl chain and a phenylpropyl group.
- Functional Impact : Binds to dopamine transporters, demonstrating how bulky substituents on piperazine can enhance CNS-targeted activity. The target compound’s sulfonyl group may reduce blood-brain barrier penetration, limiting similar effects .
Sulfonamide-Functionalized Piperazines
1-(Bis(4-Fluorophenyl)methyl)-4-((3-sulfamoylaminophenyl)sulfonyl)piperazine (6h)
- Structural Differences: Incorporates a bis(4-fluorophenyl)methyl group and a sulfamoylaminophenyl sulfonyl moiety.
- The target compound’s simpler structure may prioritize lipophilicity for membrane permeability .
1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
- Structural Differences : Substitutes 3-chlorophenyl with a (4-chlorophenyl)(phenyl)methyl group and uses a toluene sulfonyl group.
Physicochemical Properties
Receptor Interactions
Antimicrobial and Antifungal Effects
- Triazole derivatives of the target compound (e.g., 2a-2h) show zone inhibition of 14–15 mm against Aspergillus niger, comparable to standard antifungals. The sulfonyl group may enhance membrane disruption .
Key Advantages and Limitations
- Advantages : The sulfonyl group improves metabolic stability and hydrogen-bonding capacity. Halogen atoms enhance lipophilicity and target binding.
- Limitations : Bulky substituents (e.g., bis(4-fluorophenyl)methyl) may reduce bioavailability. Synthetic yields for complex derivatives remain moderate (~40–45%) .
Biological Activity
1-(3-Chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine, with the CAS number 313981-59-8, is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The compound has a molecular formula of and a molar mass of 354.83 g/mol. Its structure includes a piperazine ring substituted with a chlorophenyl and a fluorophenyl sulfonyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClFN2O2S |
| Molar Mass | 354.83 g/mol |
| CAS Number | 313981-59-8 |
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of various piperazine derivatives. While specific data on this compound is limited, related compounds in the arylpiperazine class have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory pathway.
- In vitro Studies : Some derivatives exhibit IC50 values in the low micromolar range against COX-2, indicating their potential as anti-inflammatory agents. For instance, compounds structurally similar to this compound have shown IC50 values ranging from 0.02 to 0.04 μM against COX-2 .
Anticancer Activity
Aryl piperazines have been recognized for their cytotoxic effects against various cancer cell lines. The mechanism often involves interaction with neurotransmitter receptors, which can influence tumor growth and proliferation.
- Case Study : In experiments involving prostate cancer cells, arylpiperazine derivatives exhibited significant cytotoxicity, suggesting that modifications to the piperazine core can enhance anticancer activity .
Synthesis
The synthesis of this compound involves a multi-step reaction process starting from readily available precursors. The compound can be synthesized through nucleophilic substitution reactions involving piperazine and sulfonyl chlorides.
Synthesis Steps :
- Starting Materials : 1-(3-chlorophenyl)piperazine and 4-fluorobenzenesulfonyl chloride.
- Reaction Conditions : The reaction typically occurs in a solvent such as acetonitrile under reflux conditions.
- Purification : The product is purified using silica gel column chromatography.
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives is significantly influenced by the substituents on the aromatic rings. For example:
- Chloro and Fluoro Substituents : These halogen groups can enhance lipophilicity and receptor binding affinity, which are crucial for increased biological activity.
Toxicity Studies
Preliminary toxicity assessments indicate that certain derivatives of piperazines exhibit low toxicity profiles in vivo, with lethal doses (LD50) exceeding 2000 mg/kg in animal models . This suggests a favorable safety margin for therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example:
- Microwave-assisted synthesis (e.g., using a Samsung microwave reactor) significantly improves reaction efficiency. A similar piperazine derivative, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine, achieved an 88% yield in 40 seconds under microwave conditions compared to 60% over 7 hours conventionally .
- Stepwise sulfonylation : Reacting 1-(3-chlorophenyl)piperazine with 4-fluorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DCM or THF) under inert atmosphere, followed by purification via column chromatography.
Q. Key Considerations :
Q. How is the structural conformation of this compound validated?
Methodological Answer: Structural validation employs:
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and sulfonyl group orientation. For example, benzenesulfonamide analogs show planar sulfonyl groups with torsional angles <10° relative to the piperazine ring .
- NMR spectroscopy :
- ¹H-NMR : Aromatic protons (3-chlorophenyl) appear as doublets (δ 7.2–7.4 ppm), while sulfonyl-linked protons exhibit deshielding (δ 3.1–3.5 ppm).
- 13C-NMR : The sulfonyl carbon resonates at ~δ 125–130 ppm .
- High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₆H₁₅ClFN₂O₂S: 353.05 g/mol).
Q. What preliminary biological activities are reported for this compound?
Methodological Answer: Piperazine sulfonamides are screened for:
- Serotonergic activity : In vitro assays (e.g., radioligand binding) show affinity for 5-HT₁A/5-HT₂ receptors. For instance, 1-(3-chlorophenyl)piperazine (mCPP) exhibits EC₅₀ = 120 nM at 5-HT₂C .
- Antimicrobial potential : Disk diffusion assays against S. aureus and E. coli; MIC values typically range 25–100 µg/mL for related derivatives .
Q. Experimental Design :
- Use positive controls (e.g., ciprofloxacin for antimicrobial tests).
- Validate receptor binding via competitive displacement assays .
Advanced Research Questions
Q. How do metabolic pathways influence the compound’s pharmacological profile?
Methodological Answer: Metabolism studies in liver microsomes reveal:
- Oxidative degradation : The sulfonyl group may undergo CYP450-mediated oxidation to sulfonic acid derivatives, as seen in flunarizine analogs (e.g., 4,4’-difluorobenzophenone formation) .
- Species-specific variation : Wistar rats metabolize arylpiperazines faster than Dark Agouti rats due to CYP2D6 polymorphism .
Q. Data Contradiction Analysis :
Q. How can conflicting reports on receptor selectivity be resolved?
Methodological Answer: Contradictions in 5-HT₁A vs. 5-HT₂A affinity (e.g., mCPP analogs) arise from:
Q. Resolution Strategies :
Q. What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
Q. Validation :
Q. How can synthetic byproducts be characterized and mitigated?
Methodological Answer: Common byproducts include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
